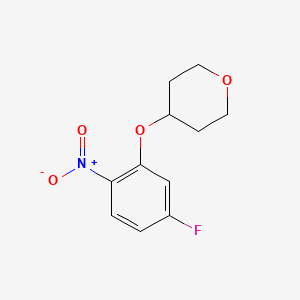
4-(5-fluoro-2-nitrophenoxy)tetrahydro-2H-pyran
Cat. No. B1184725
M. Wt: 241.218
InChI Key: UBOPIEBCGHAULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08648068B2
Procedure details


4-(5-Fluoro-2-nitrophenoxy)tetrahydro-2-H-pyran (8.4 g) was dissolved in ethylacetate (30 ml) and Pd/C (500 mg) was added. The reaction was hydrogenated at room temperature and 50 PSI. The mixture was concentrated in vacuo to give the intended product.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]([N+:15]([O-])=O)=[C:6]([CH:14]=1)[O:7][CH:8]1[CH2:13][CH2:12][O:11][CH2:10][CH2:9]1>C(OC(=O)C)C.[Pd]>[F:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:15])=[C:6]([O:7][CH:8]2[CH2:13][CH2:12][O:11][CH2:10][CH2:9]2)[CH:14]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.4 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=CC(=C(OC2CCOCC2)C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OC(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was hydrogenated at room temperature
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give the intended product
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC1=CC(=C(N)C=C1)OC1CCOCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
